1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a urea linkage connecting two aromatic rings, one of which is substituted with methoxy groups and the other with a piperidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Urea Linkage: This step involves the reaction of an isocyanate derivative with an amine. For instance, 2,4-dimethoxyaniline can be reacted with 4-(4-methoxypiperidin-1-yl)phenyl isocyanate under controlled conditions to form the desired urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the aromatic rings or the urea linkage.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the methoxy-substituted aromatic ring, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel organic compounds with unique properties.
Biology: It has been studied for its interactions with biological macromolecules, including proteins and nucleic acids, which may have implications for drug design and development.
Medicine: Preliminary research suggests potential therapeutic applications, such as anti-inflammatory or anticancer properties, although further studies are needed to confirm these effects.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Further research is required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea can be compared with other similar compounds, such as:
1-(2,4-Dimethoxyphenyl)-3-phenylurea: Lacks the piperidine moiety, which may result in different chemical and biological properties.
1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)urea: Lacks the piperidine ring, potentially affecting its interactions with biological targets.
1-(2,4-Dimethoxyphenyl)-3-(4-(4-methylpiperidin-1-yl)phenyl)urea: Contains a methyl group instead of a methoxy group on the piperidine ring, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological effects.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-17-10-12-24(13-11-17)16-6-4-15(5-7-16)22-21(25)23-19-9-8-18(27-2)14-20(19)28-3/h4-9,14,17H,10-13H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHZBMIERFFETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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